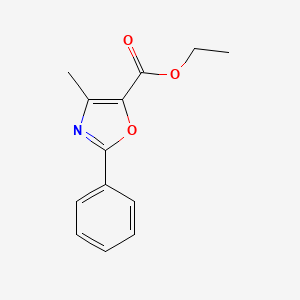
4-Méthyl-2-phényl-1,3-oxazole-5-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, also known as EPMPC, is a chemical compound that is widely used in scientific research. It has been used in a variety of applications, including drug synthesis, biochemical and physiological research, and lab experiments.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés d'oxazole, y compris le 4-méthyl-2-phényl-1,3-oxazole-5-carboxylate d'éthyle, ont été trouvés pour présenter une activité antimicrobienne significative . Le modèle de substitution dans les dérivés d'oxazole joue un rôle crucial dans la délimitation des activités biologiques comme l'antimicrobien .
Activité anticancéreuse
Les dérivés d'oxazole ont été largement étudiés pour leur potentiel dans le développement de médicaments anticancéreux . Des études in silico ont démontré que certains composés oxazoliques présentent un bon potentiel d'interaction avec l'ecto-5'-nucléotidase, une cible dans les conceptions de médicaments anticancéreux .
Activité antituberculeuse
Les dérivés d'oxazole ont été trouvés pour présenter une activité antituberculeuse . Les mécanismes spécifiques et l'efficacité du this compound à cet égard seraient un domaine intéressant pour des recherches plus approfondies.
Activité anti-inflammatoire
Les dérivés d'oxazole ont également été trouvés pour présenter une activité anti-inflammatoire . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement des affections inflammatoires.
Activité antidiabétique
Les dérivés d'oxazole ont été trouvés pour présenter une activité antidiabétique . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement du diabète.
Activité anti-obésité
Les dérivés d'oxazole ont été trouvés pour présenter une activité anti-obésité . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement de l'obésité.
Activité antioxydante
Les dérivés d'oxazole ont été trouvés pour présenter une activité antioxydante . Cela suggère que le this compound pourrait potentiellement être utilisé comme antioxydant.
Activités antifongiques et antibactériennes
La molécule montre de bonnes activités antifongiques et antibactériennes in vitro en raison de la présence de brome, qui améliore le taux d'absorption par sa solubilité lipidique accrue et améliore l'activité pharmacologique .
Mécanisme D'action
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate acts as a catalyst in the synthesis of drugs, biochemical and physiological research, and lab experiments. It acts as a reactant in the synthesis of drugs, and as a catalyst in biochemical and physiological research. In lab experiments, it acts as a reactant and as a catalyst. In biochemical and physiological research, it acts as a reactant in the synthesis of proteins, enzymes, and other molecules.
Biochemical and Physiological Effects
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an enzyme inhibitor, as well as an inhibitor of protein-protein interactions. Additionally, it has been shown to have anti-cancer and antimalarial effects. It has also been shown to have an effect on the rate of reaction in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate in lab experiments has both advantages and limitations. The advantages include its ability to act as a reactant and catalyst in the synthesis of drugs, biochemical and physiological research, and lab experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects. However, there are some limitations to the use of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate in lab experiments. For example, it is not suitable for use in the synthesis of drugs that require high temperatures or high pH levels. Additionally, it is not suitable for use in the synthesis of drugs that require the use of hazardous chemicals.
Orientations Futures
The future directions for Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate are varied and numerous. The most promising future directions for Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate include the use of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate in the synthesis of novel drugs, the use of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate in the study of enzyme inhibition and protein-protein interactions, and the use of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate in the study of the effect of pH and temperature on the rate of reaction. Additionally, Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate could be used in the synthesis of new materials, such as polymers and nanomaterials, and could be used in the study of cell signaling pathways. Finally, Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate could be used in the study of the effects of environmental pollutants on biochemical and physiological processes.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUXWFHGMSDULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484081 | |
| Record name | ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4620-52-4 | |
| Record name | ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




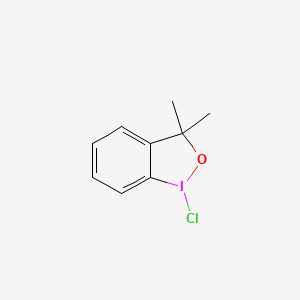
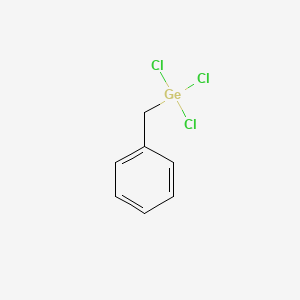

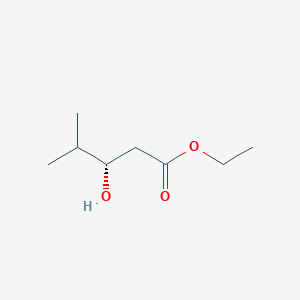

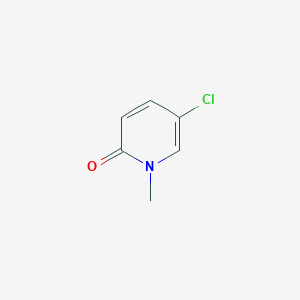
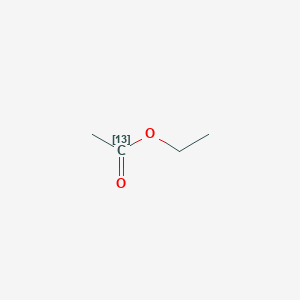
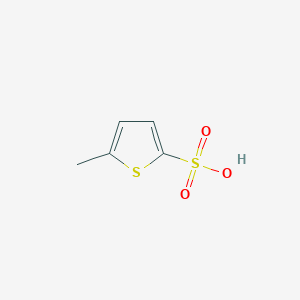

![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)
